molecular formula C18H22N3NaO3S B14802001 sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide

Cat. No.: B14802001
M. Wt: 383.4 g/mol
InChI Key: TTWOKBVPPYBFRZ-UHFFFAOYSA-N
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Description

. This compound works by reducing the amount of acid produced in the stomach, providing relief from symptoms and promoting healing of the esophagus and stomach lining.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rabeprazole Sodium is synthesized through a multi-step process. The key steps involve the oxidation of 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylthio]-1H-benzimidazole to form the sulfoxide, which is then converted to its sodium salt form . The oxidation can be achieved using various oxidizing agents such as m-chloroperbenzoic acid, peroxoborate salts, or N-halosuccinimides .

Industrial Production Methods

In industrial settings, the synthesis of Rabeprazole Sodium involves the use of large-scale reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions

Rabeprazole Sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid, peroxoborate salts, N-halosuccinimides.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

Mechanism of Action

. This inhibition prevents the final step in gastric acid production, leading to a significant reduction in stomach acid levels. The compound binds covalently to cysteine residues on the proton pump, rendering it inactive and thereby reducing acid secretion .

Properties

Molecular Formula

C18H22N3NaO3S

Molecular Weight

383.4 g/mol

IUPAC Name

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide

InChI

InChI=1S/C18H22N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9,18,20H,5,10-12H2,1-2H3;/q-1;+1

InChI Key

TTWOKBVPPYBFRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]

Origin of Product

United States

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